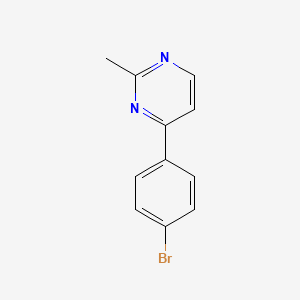

4-(4-Bromophenyl)-2-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNFCICFTHMQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384825 | |

| Record name | 4-(4-bromophenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499785-50-1 | |

| Record name | 4-(4-bromophenyl)-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromophenyl)-2-methylpyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1] Its inherent drug-like properties and synthetic tractability have made it a privileged structure in the design of novel therapeutics. This guide focuses on a specific, yet significant derivative: 4-(4-Bromophenyl)-2-methylpyrimidine. The introduction of a bromophenyl group at the 4-position and a methyl group at the 2-position imparts unique physicochemical characteristics and potential for further functionalization, making it a valuable building block in drug discovery and materials science. This document serves as a comprehensive technical resource, consolidating available information on its synthesis, properties, and potential applications to empower researchers in their scientific endeavors.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure and inherent physical and chemical properties. These parameters dictate its behavior in chemical reactions and biological systems.

Chemical Structure

This compound possesses a heterocyclic aromatic pyrimidine ring linked to a bromophenyl group at the C4 position and a methyl group at the C2 position.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data for closely related analogs is available, many properties for the title compound are predicted through computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂ | PubChem[1] |

| Molecular Weight | 249.11 g/mol | PubChem[1] |

| Monoisotopic Mass | 247.9949 Da | PubChem[1] |

| XLogP3 | 3.0 | PubChem[1] |

| Boiling Point (Predicted) | 444.8 °C at 760 mmHg | LookChem[2] |

| Density (Predicted) | 1.501 g/cm³ | LookChem[2] |

| Flash Point (Predicted) | 222.8 °C | LookChem[2] |

| Appearance | Solid (form may vary) | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water is anticipated. | General knowledge |

Synthesis and Characterization

The synthesis of substituted pyrimidines is a well-established field in organic chemistry, with several robust methods available. The synthesis of this compound can be approached through classical condensation reactions or modern cross-coupling strategies.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A common and effective method for the synthesis of 4-aryl-2-methylpyrimidines involves the condensation of a 1,3-dicarbonyl compound or its equivalent with acetamidine. A plausible retrosynthetic analysis for this compound suggests the disconnection of the pyrimidine ring, leading back to 1-(4-bromophenyl)-3-buten-1-one (a chalcone precursor) and acetamidine.

Sources

A Physicochemical Characterization of 4-(4-Bromophenyl)-2-methylpyrimidine: A Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the careful selection and characterization of molecular scaffolds are paramount. Pyrimidine derivatives, in particular, represent a privileged class of heterocycles, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] The compound 4-(4-Bromophenyl)-2-methylpyrimidine is a notable example, presenting a versatile building block for medicinal chemistry exploration. Its structure, featuring a bromophenyl group, offers a reactive handle for further synthetic modifications (e.g., cross-coupling reactions), while the pyrimidine core provides key hydrogen bonding capabilities.

The progression of such a compound from a synthetic intermediate to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics—including solubility, melting point, and stability—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential. A failure to adequately characterize these properties in the early stages of development is a leading cause of candidate attrition.[2]

This technical guide provides an in-depth analysis of the core physicochemical characteristics of this compound. It is designed for researchers, chemists, and drug development professionals, offering not only foundational data but also detailed, field-proven experimental protocols for its empirical determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data essential for informed decision-making in a research and development setting.

Molecular and Structural Characterization

The foundational step in any physicochemical analysis is the unambiguous confirmation of the molecule's identity and structure. This compound is comprised of a pyrimidine ring substituted at the 2-position with a methyl group and at the 4-position with a 4-bromophenyl moiety.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉BrN₂ | [3][4] |

| Molecular Weight | ~249.11 g/mol | [4] |

| Monoisotopic Mass | 247.9949 Da | [3] |

| Canonical SMILES | CC1=NC=CC(=N1)C2=CC=C(C=C2)Br | [3] |

| InChIKey | ONNFCICFTHMQHX-UHFFFAOYSA-N | [3] |

Physical and Solution Properties

The physical state and solubility of a compound are critical determinants of its suitability for formulation and biological testing. These properties dictate how the compound can be stored, handled, and delivered to a biological system.

Appearance and Melting Point

Based on its molecular structure and analogous compounds, this compound is expected to be a solid at room temperature. The melting point is a crucial indicator of purity; pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[5]

This protocol outlines the standard capillary method, which is recognized by major pharmacopeias for its reliability.[6]

Rationale: The choice of a slow heating ramp near the melting point is critical. Because the temperature is measured in the heating block and not directly within the sample, a slow ramp ensures thermal equilibrium is achieved between the block, the capillary, and the compound, yielding an accurate measurement.[6]

-

Sample Preparation: Ensure the compound is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube and compact it by tapping gently.

-

Initial Fast Ramp (Scouting): Place the capillary in the melting point apparatus. Set a high ramp rate (e.g., 10-20°C/min) to quickly determine an approximate melting temperature.[6]

-

Cooling and Sample Reloading: Allow the apparatus to cool to at least 20°C below the approximate melting point. Use a fresh, new capillary for the accurate measurement.

-

Accurate Measurement: Set the start temperature to 5-10°C below the approximate melting point found in step 2. Use a slow ramp rate of 1-2°C per minute.

-

Data Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting range is reported as T1-T2.

Solubility Profile

Aqueous solubility is a master variable in drug discovery, directly impacting absorption and bioavailability.[7] According to the Biopharmaceutics Classification System (BCS), poor solubility is a common characteristic of challenging drug candidates.[2] The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, as it measures the concentration of a saturated solution in equilibrium with the solid drug.[7][8]

Rationale: This method ensures a true equilibrium is reached by allowing sufficient time for the dissolution process to stabilize. Confirming that the concentration has plateaued over several time points is a critical self-validating step to avoid reporting inflated values from supersaturated, metastable solutions.[9]

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 10 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvents) in a sealed vial. The presence of undissolved solid must be visible.[8]

-

Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for an extended period.

-

Sampling: At designated time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.[9]

-

Phase Separation: Carefully withdraw a small aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.

-

Quantification: Dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Equilibrium Confirmation: Plot the measured concentration against time. Equilibrium is confirmed when the concentration values from consecutive time points (e.g., 48 and 72 hours) are statistically identical, indicating a plateau has been reached.[9]

Caption: Workflow for the Shake-Flask Solubility Assay.

Spectroscopic and Spectrometric Analysis

Spectroscopic techniques are indispensable for confirming molecular structure and identifying impurities. For this compound, NMR provides a detailed map of the atomic framework, while mass spectrometry confirms the molecular weight and isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for the structural elucidation of organic molecules in solution.[10] Both ¹H and ¹³C NMR are required for full characterization.

Rationale: The choice of deuterated solvent is critical. It serves two purposes: 1) it is "invisible" in the ¹H NMR spectrum, preventing a massive solvent peak from obscuring the analyte signals, and 2) it provides the deuterium lock signal required by modern spectrometers to maintain magnetic field stability during acquisition.[11][12]

While experimental data must be acquired, the expected chemical shifts can be predicted based on the electronic environment of the nuclei and data from analogous structures.[13][14]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | |||

| Pyrimidine-H (C5, C6) | 7.0 - 9.0 | Doublets / Multiplets | The exact shifts and coupling constants depend on the specific electronic effects of the substituents. |

| Phenyl-H | 7.5 - 8.5 | Doublets of doublets (AA'BB' system) | Protons ortho and meta to the bromine will show distinct signals. |

| Methyl-H (C2) | ~2.5 | Singlet | A characteristic singlet for the methyl group attached to the pyrimidine ring. |

| ¹³C NMR | |||

| Pyrimidine-C | 110 - 170 | Aromatic carbons of the pyrimidine ring. | |

| Phenyl-C | 120 - 140 | Aromatic carbons of the bromophenyl ring. C-Br will be at the lower end of this range. | |

| Methyl-C | ~20 | Aliphatic carbon of the methyl group. |

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.[12]

-

Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Shimming: Insert the sample into the NMR spectrometer. The instrument will perform an automated shimming procedure to optimize the homogeneity of the magnetic field.

-

¹H Acquisition: Acquire a standard 1D proton spectrum. A sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time should be used for accurate integration if quantitative analysis is needed.[15]

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., 7.26 ppm for CDCl₃).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides precise mass information, confirming the elemental composition and helping to identify impurities.[16][17] For halogenated compounds like this compound, MS is particularly useful due to the distinct isotopic signature of bromine.

Rationale: Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and semi-polar organic molecules.[17] It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation in the source, which is ideal for confirming the molecular weight of the parent compound.

The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. This M / M+2 pattern is a definitive signature for a monobrominated compound.

| Ion / Adduct | Calculated m/z (Monoisotopic) | Notes |

| [M] | 247.9949 (⁷⁹Br), 249.9929 (⁸¹Br) | The neutral molecule. |

| [M+H]⁺ | 249.0022 (⁷⁹Br), 251.0001 (⁸¹Br) | The primary ion expected in positive mode ESI. Will appear as a doublet of nearly equal intensity.[3] |

| [M+Na]⁺ | 270.9841 (⁷⁹Br), 272.9821 (⁸¹Br) | A common adduct seen in ESI-MS.[3] |

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Chromatographic Separation (LC):

-

Column: Use a standard C18 reverse-phase column.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Run a suitable gradient (e.g., 5% to 95% B over 10 minutes) to elute the compound.

-

-

Mass Spectrometric Detection (MS):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Range: Scan a mass range appropriate for the compound, for example, m/z 100-500.

-

Source Parameters: Optimize source parameters such as capillary voltage (~3.5 kV), source temperature, and gas flows to achieve maximum signal intensity for the [M+H]⁺ ion.

-

-

Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Verify the presence of the [M+H]⁺ ion and confirm the characteristic 1:1 isotopic pattern for the M and M+2 peaks.

Caption: General experimental workflow for LC-MS analysis.

Conclusion

The comprehensive physicochemical characterization of this compound is a non-negotiable prerequisite for its advancement in any drug discovery or medicinal chemistry program. The protocols and predictive data outlined in this guide provide a robust framework for establishing the compound's identity, purity, and fundamental behavioral properties. By systematically determining its melting point, solubility, and spectroscopic signatures, researchers can build a high-quality data package. This information is critical for designing relevant biological assays, developing appropriate formulations, and ultimately, for making data-driven decisions that will maximize the probability of success for this promising molecular scaffold.

References

- Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. [URL: https://vertexaisearch.cloud.google.

- University of Calgary. Melting point determination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFlyHJ4Tyz562PjFBK9OYe9OIYLvf9yBhOblDYB0LtBMQt1wslygVz4rc9h7Tr-4jT-EXg0I33aWUUFd_cl6mvoE0dzcUQFreT1kKb9RhDKL93wcnCsVi4nRGE5y1RKKtd-fDsaslhz3lBpSF67cCepOr7OuI7dH6VgYbuw6pR]

- Van de Steene, J., & Lambert, W. (2011). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 369(1943), 1975-1991. [URL: https://royalsocietypublishing.org/doi/10.1098/rsta.2011.0031]

- Spectroscopy Online. Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXD_N3x8FusI_DlCGlUYYGZEiAKHV9gP_zCTCIOhYF9GbB2aNANxQmtntHhDHjkJ9VtKKNa0jNW_q9_QI-ab0qsCQJrVLCzz8Yh4_v7nVGuzef1YXjxTma4Zjh8_SCfbvAAwdLop-5D6di_qHa18fkogJHVbhIFp-BIQ5YABEyub_ZNsyuRKSxmI5INZhzqjqEnUud_VBeX2_jYNSy6SpQ9ps7YjmOiXZqJcew_FKclcpOHMyHsI6KCwk=]

- Journal of Pharmaceutical Analysis. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWEsPZ1c81KRBq76bfE-tqJxA_HUuYCHQwYlYvJ9y5Tgm6KmmdjXpuHhF0NhkUuToMMhNc2_D-d3A1YiJBymUFbwUnTEONmzkDRXSgSToIxsHeKO2ol2ZMZ6Nnl6tpyPnMb6is-UNW6-17lbldj3SLGPrGstvM6Gzw6mDNcH-f0QmO-c34nVq1X5IEOdUrQTPHHuyH0xjY3ndUGcSk28_kjhEybmhr8iltCg7hshJGym2azw==]

- Drug Discovery News. Applying mass spectrometry in pharmaceutical analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeR7Gc9lx6aJFosYCkr7pTxkmGJT9I_nYWFhiuP7g31yKN33Fgdq7Dc9KX1AYADX9LfCbvbFqn4oZn8gXEL5EnVM6g1grZh--WwE1AMIkZF1pFIKmW2u7VI-bHPwxxWCXs3gEyNSowddRkwvoaLt94TQ0ChDvLhmJ-mIldJrFwbJNI5KY7Z8tRWJm5fL1Hwid5F-DeSTTdNA==]

- Westlab Canada. Measuring the Melting Point. (2023). [URL: https://www.westlab.com/blogs/news/measuring-the-melting-point]

- Wikipedia. Melting point. [URL: https://en.wikipedia.org/wiki/Melting_point]

- SSERC. Melting point determination. [URL: https://vertexaisearch.cloud.google.

- SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. (2012). [URL: https://typeset.io/papers/experimental-and-computational-methods-pertaining-to-drug-2lrvq9m0]

- Stanford Research Systems. Melting Point Determination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl8xetcQj7Iqlmua0izsZZfb0-AEV02RyIgScVScC5c4WWC-3uPFP0a_J34kFC7geCDos3EgWH3uhlqXs_SirKiEMz3NTbDZWB9ER5CxS79tTE4eC8DR6m0Ep0d5EmZET7lXJA4r_4RHhQrPwHa7A6DieBQ6WqbqbNQs_WtPiQOfvnyQ==]

- Georgia Institute of Technology NMR Center. Small molecule NMR sample preparation. (2023). [URL: https://nmr.chemistry.gatech.

- Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzQgKSO2EZqNy0R5C7qSg5rYbKeFiB8fNcKQSTJxzl_EX0jourENX61_CbFX6cp-ziXUIAtZfbRClD2cpJRhXSVyeP2wqftWYqVDhzqNvifABKHMNCFkpG1Tcsac0gErrwaCQ3UUft1dyraFEZR2koueSLkVCkYTIvEwY=]

- Computational Chemistry. Compound solubility measurements for early drug discovery. (2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERmUx5vbkvwyKCu-11RpOHH8R_5JktO9iKxJ4jqFgGmKbPxpit6mVmkm0frU6_hLNAhsG1ue-nD935sXO1NRFP7wdGBHPVUoDVIyImK8WPc91hIi6I53VSJ8zgoYuqdm5oLPG3gtM8Zt10nt1Pb3pW8SWWcDmNs9Dx-T79S4UHzs36VjxgLbryw3T6E15QW3601OUqBOX-FrQcTu4taY9Mo7wHhYJRmX62B4cmcYsF]

- International Journal of Pharmaceutical Erudition. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAO-dXfOMPYMHDlR-H7BsVF0INKEt2QnYWk5iG1IYtJBiV1n3K1EkY9ZwT9QBbexx_oqrE7gxKDrAQ_Nu4W6XFxjTrIYi08IJUpItKoiFH7Ee9huwavM91psBIKargaZXQHVuByym2AeSqQqzrNnA7WW_XjxjKt6XJpQl1Szmn43DWNCamsGF-PbCJ32TZMR_4-bM=]

- LookChem. Cas 792942-45-1, 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. [URL: https://www.lookchem.com/cas-792/792942-45-1.html]

- World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018). [URL: https://cdn.who.int/media/docs/default-source/prequal/bcs/protocol-solubility-experiments.pdf]

- Royal Society of Chemistry. Supporting Information for an article. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZO29eFOVWzUkcwNSvMf94lZJ1QOx_A5NEjS5lK2XqfxCF5Y3XVVp36LMshHPVqNcn8_i3UwBB7QHKcOtbS6Vn5oaSxFgV77i03WK-71wzARx3ZCcjt2cwffnQXJ46clZqJDqLyzxGdqRunJWlhjHcaEEqjgznFg0=]

- PubMed Central. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381665/]

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=624381]

- Cayman Chemical. 4-Amino-5-(bromomethyl)-2-methylpyrimidine (hydrobromide). [URL: https://www.caymanchem.com/product/18165/4-amino-5-(bromomethyl)-2-methylpyrimidine-(hydrobromide)]

- University of Leicester. NMR Sample Preparation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfaoGu_s_XFGaSQ9IBkbEbcvAA7MOtnwEcKNtH2w_cZvuhEUk_dvt9Q5z8ioBjZqTW9t7d9aVaVAzt9KYwpIe6eUSmVtqxrblPWYHLhQ1kva8TGROOI9pyXAM5GsKJ3mY=]

- Wikipedia. Nuclear magnetic resonance spectroscopy. [URL: https://en.wikipedia.org/wiki/Nuclear_magnetic_resonance_spectroscopy]

- PubChemLite. This compound (C11H9BrN2). [URL: https://pubchemlite.acs.org/compound/2819637]

- Synblock Inc. 4-(3-Bromophenyl)-2-methylpyrimidine. [URL: https://www.synblock.com/product/SB58597.html]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. PubChemLite - this compound (C11H9BrN2) [pubchemlite.lcsb.uni.lu]

- 4. CAS 844891-12-9 | 4-(3-Bromophenyl)-2-methylpyrimidine - Synblock [synblock.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. thinksrs.com [thinksrs.com]

- 7. scispace.com [scispace.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmafocusamerica.com [pharmafocusamerica.com]

- 17. longdom.org [longdom.org]

Synthesis and discovery of novel 4-(4-Bromophenyl)-2-methylpyrimidine derivatives

An In-Depth Technical Guide on the Synthesis and Discovery of Novel 4-(4-Bromophenyl)-2-methylpyrimidine Derivatives

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] It is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is integral to a vast array of biologically active molecules, including vitamins and antibiotics.[2][3] The synthetic tractability and inherent drug-like properties of the pyrimidine ring have established it as a "privileged structure" for the development of new therapeutic agents.[4] Synthetic pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic properties, making them high-value targets in drug discovery programs.[2][5][6][7]

This guide provides a technical overview of the synthesis and discovery of a specific class of these compounds: this compound derivatives. We will explore the strategic considerations behind their synthesis, the principles of lead optimization through structure-activity relationship (SAR) studies, and detailed experimental protocols for their preparation and characterization.

Part 1: Core Synthesis Strategy

The most common and efficient method for constructing the 2,4-disubstituted pyrimidine core involves the cyclocondensation of a β-dicarbonyl compound with an amidine.[5] This approach, often a variant of the classical Biginelli reaction, offers a direct and modular route to the target scaffold.

Causality of Experimental Design:

-

Precursors: The synthesis of this compound logically requires two key fragments: one to provide the C4-C5-C6 portion of the ring with the bromophenyl substituent, and another to provide the N1-C2-N3 portion with the methyl group.

-

β-Diketone: 1-(4-bromophenyl)butane-1,3-dione is the ideal precursor for the carbon backbone. The 4-bromophenyl group is attached to what will become the C4 position of the pyrimidine, and the adjacent ketone provides the necessary electrophilic site for cyclization.

-

Amidine: Acetamidine hydrochloride serves as the N-C-N source. The methyl group on the amidine carbon directly installs the required 2-methyl substituent on the final pyrimidine ring.

-

-

Catalyst: The reaction is typically base-catalyzed. A base like sodium ethoxide or potassium carbonate is used to deprotonate the amidine hydrochloride, freeing the nucleophilic amidine base. The base also facilitates the tautomerization of the β-diketone and promotes the final dehydration/aromatization step.

-

Solvent: An alcohol, such as ethanol, is a common solvent as it readily dissolves the reactants and is compatible with the basic conditions. Microwave-assisted synthesis can also be employed to reduce reaction times and improve yields.[8]

The overall synthetic workflow is a robust and well-established process in heterocyclic chemistry.

Caption: General workflow for the synthesis of the core pyrimidine scaffold.

Part 2: Discovery of Novel Derivatives & Structure-Activity Relationships (SAR)

The true value of a chemical scaffold lies in its potential for modification to optimize biological activity. The this compound core offers several strategic vectors for chemical diversification. The primary goal of this phase is to establish a Structure-Activity Relationship (SAR), which correlates specific structural changes with increases or decreases in a desired pharmacological effect.[3]

Key Modification Sites:

-

The C5 Position: The C5 position of the pyrimidine ring is a common site for introducing substituents to modulate activity. For instance, incorporating a halogen like bromine at this position can enhance binding affinity through halogen bonding.[9]

-

The Phenyl Ring: The bromine atom on the phenyl ring is a synthetic handle for cross-coupling reactions, such as the Suzuki-Miyaura reaction.[10][11] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, profoundly altering the molecule's steric and electronic properties.

-

The 2-Methyl Group: While less common, this position can be modified. For example, replacing the methyl with larger alkyl groups or functionalized chains can probe specific pockets in a biological target.

Illustrative SAR Study:

Let's hypothesize a discovery program where these derivatives are tested as inhibitors of a hypothetical protein kinase, "Kinase X." The inhibitory activity is measured as the IC₅₀ value (the concentration of the compound required to inhibit 50% of the enzyme's activity).

| Compound ID | Core Structure | R¹ (at C5) | R² (at C4' of Phenyl) | IC₅₀ (nM) for Kinase X |

| 1 (Core) | 4-(Phenyl)-2-methylpyrimidine | H | -Br | 1250 |

| 2 | 4-(Phenyl)-2-methylpyrimidine | -Br | -Br | 350 |

| 3 | 4-(Phenyl)-2-methylpyrimidine | H | -CN | 980 |

| 4 | 4-(Phenyl)-2-methylpyrimidine | H | -OCH₃ | 2500 |

| 5 (Lead) | 4-(Phenyl)-2-methylpyrimidine | H | -[Pyridine] | 85 |

Interpretation of SAR Data:

-

C5 Bromination (Compound 2): Adding a bromine atom at the C5 position significantly increased potency compared to the core scaffold (1250 nM vs. 350 nM), suggesting a favorable interaction in the kinase's active site.[9]

-

C4' Phenyl Modification:

-

Replacing the bromo group with a cyano group (Compound 3) offered no significant benefit.

-

Adding an electron-donating methoxy group (Compound 4) was detrimental to activity.

-

The most dramatic improvement came from replacing the bromine with a pyridine ring via a Suzuki coupling (Compound 5), resulting in a potent lead compound with an IC₅₀ of 85 nM. This suggests a critical hydrogen bond or π-stacking interaction with the pyridine nitrogen is key for high-affinity binding.[12]

-

Caption: Structure-Activity Relationship (SAR) map for kinase inhibitors.

Part 3: Detailed Experimental Protocols

Trustworthy and reproducible results depend on meticulously detailed protocols. The following sections provide step-by-step methodologies for the synthesis and characterization of the parent compound.

Protocol 1: Synthesis of this compound

Materials and Equipment:

-

1-(4-bromophenyl)butane-1,3-dione (1.0 eq)

-

Acetamidine hydrochloride (1.2 eq)

-

Sodium ethoxide (2.0 eq)

-

Anhydrous ethanol

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Standard laboratory glassware for work-up and filtration

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask, add anhydrous ethanol (50 mL). While stirring, add sodium ethoxide (2.0 eq).

-

Addition of Reagents: To the stirred solution, add acetamidine hydrochloride (1.2 eq). Stir for 15 minutes at room temperature to allow for the formation of the free amidine base.

-

Substrate Addition: Add 1-(4-bromophenyl)butane-1,3-dione (1.0 eq) to the reaction mixture.

-

Reaction: Attach the reflux condenser and heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Slowly pour the concentrated reaction mixture into a beaker containing 150 mL of ice-cold water. A solid precipitate should form.

-

Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).

-

Drying & Purification: Dry the crude product in a vacuum oven. The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Protocol 2: Characterization of this compound

Structural confirmation is a critical, self-validating step. The purified compound should be subjected to standard spectroscopic analysis.

Expected Characterization Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals corresponding to the different protons in the molecule.

-

A singlet for the 2-methyl group (around δ 2.8 ppm).

-

A doublet for the pyrimidine C5-proton (around δ 7.5 ppm).

-

A doublet for the pyrimidine C6-proton (around δ 8.7 ppm).

-

Two doublets in the aromatic region (around δ 7.7 and 8.1 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule, showing distinct peaks for the methyl carbon, the pyrimidine ring carbons, and the bromophenyl carbons.[13]

-

Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the compound (C₁₁H₉BrN₂). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed for the molecular ion peak.[14][15]

-

PubChem Data: The compound this compound is listed in public databases, and its properties can be cross-referenced.[16] Its molecular formula is C₁₁H₉BrN₂ and it has a monoisotopic mass of 247.9949 Da.[16]

Conclusion and Future Directions

The this compound scaffold represents a versatile and synthetically accessible starting point for drug discovery campaigns. The classical cyclocondensation reaction provides a reliable route to the core structure, while modern cross-coupling techniques enable extensive diversification and SAR exploration. The illustrative data presented herein demonstrates a logical pathway from a weakly active initial hit to a potent lead compound through systematic chemical modification.

Future work in this area should focus on expanding the library of derivatives, particularly through diverse Suzuki-Miyaura coupling partners at the C4'-position and further exploration of substitutions at the C5-position of the pyrimidine ring. Comprehensive biological evaluation against a panel of relevant targets, such as protein kinases, will be crucial to fully elucidate the therapeutic potential of this promising class of molecules.[4][17]

References

-

Verma, V., Prakash Joshi, C., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

Kumar, D. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic and Medicinal Chemistry International Journal. [Link]

-

Jain, A. K., Ravichandran, V., Singh, A., & Jain, S. (2010). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. PubMed. [Link]

-

Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Alagarsamy, V., & Kande, S. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]

-

Rojo, J., & Santamaría, J. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis, Molecular Docking, and Pharmacological Evaluations of Novel Pyrimidine Derivatives. PubMed. [Link]

-

Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. [Link]

-

Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

-

Sharma, M., & Mohan, B. (2004). Base Catalyzed Pyrimidine Synthesis Using Microwave. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

-

Ohta, H., et al. (2012). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. PubMed. [Link]

-

Unknown. (n.d.). Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-Yl) imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. TSI Journals. [Link]

-

Li, Y., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

-

PubChemLite. (n.d.). This compound (C11H9BrN2). PubChemLite. [Link]

-

Hasan, M. R., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

DeMali, K. A., et al. (2010). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. [Link]

-

Gzella, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

-

Iqbal, M. A., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Li, Y., et al. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

-

Thompson, A. M., et al. (2006). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. PubMed. [Link]

-

Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

The Royal Society of Chemistry. (2018). Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. The Royal Society of Chemistry. [Link]

-

Loya-López, S., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jddtonline.info [jddtonline.info]

- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 7. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. atlantis-press.com [atlantis-press.com]

- 15. researchgate.net [researchgate.net]

- 16. PubChemLite - this compound (C11H9BrN2) [pubchemlite.lcsb.uni.lu]

- 17. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

An In-depth Technical Guide to 4-(4-Bromophenyl)-2-methylpyrimidine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(4-Bromophenyl)-2-methylpyrimidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and in-depth analysis of its spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Furthermore, this guide explores the compound's reactivity and its strategic application in the synthesis of biologically active molecules, supported by mechanistic insights and established research. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile pyrimidine derivative.

Introduction and Chemical Identity

This compound is a substituted pyrimidine derivative that has garnered significant interest in the field of medicinal chemistry. The pyrimidine scaffold is a privileged structure, forming the core of numerous biologically active compounds, including anticancer and antiviral agents. The presence of a bromophenyl group at the 4-position provides a versatile handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The methyl group at the 2-position influences the electronic properties and steric profile of the molecule, which can be crucial for its interaction with biological targets.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 499785-50-1 |

| Molecular Formula | C₁₁H₉BrN₂ |

| Molecular Weight | 249.11 g/mol |

| IUPAC Name | This compound |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | White to off-white solid | [Generic Supplier Data] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and methanol. | [General Chemical Knowledge] |

Synthesis and Purification

The synthesis of this compound can be achieved through a variety of synthetic routes. A common and effective method involves the condensation of a β-diketone equivalent with acetamidine. A plausible and efficient laboratory-scale synthesis is detailed below.

Synthetic Rationale

The chosen synthetic pathway leverages the classical pyrimidine synthesis, which involves the cyclocondensation of a 1,3-dielectrophilic species with an N-C-N nucleophilic building block. In this case, 1-(4-bromophenyl)-1,3-butanedione serves as the 1,3-dicarbonyl component, which reacts with acetamidine hydrochloride in the presence of a base to yield the target pyrimidine ring system. This method is favored for its reliability and the ready availability of the starting materials.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-bromophenyl)-1,3-butanedione

-

To a solution of 4'-bromoacetophenone (1.0 eq) in a suitable solvent such as toluene or tetrahydrofuran (THF), add a base like sodium hydride (NaH) or sodium ethoxide (NaOEt) (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After stirring for 15-20 minutes, add ethyl acetate (1.5 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to afford 1-(4-bromophenyl)-1,3-butanedione.

Step 2: Synthesis of this compound

-

In a round-bottom flask, dissolve 1-(4-bromophenyl)-1,3-butanedione (1.0 eq) and acetamidine hydrochloride (1.2 eq) in a suitable solvent like ethanol or isopropanol.

-

Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (2.5 eq), to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following data provides a detailed analysis of its spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule.

Table 3: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.65 | d, J = 5.2 Hz | 1H | Pyrimidine H-6 |

| 8.00 | d, J = 8.4 Hz | 2H | Aromatic H-2', H-6' |

| 7.65 | d, J = 8.4 Hz | 2H | Aromatic H-3', H-5' |

| 7.20 | d, J = 5.2 Hz | 1H | Pyrimidine H-5 |

| 2.80 | s | 3H | -CH₃ |

Note: Predicted chemical shifts and coupling constants. Actual values may vary slightly.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Table 4: ¹³C NMR Spectral Data of this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 168.0 | C2 (Pyrimidine) |

| 164.5 | C4 (Pyrimidine) |

| 157.0 | C6 (Pyrimidine) |

| 136.5 | C1' (Aromatic) |

| 132.0 | C3', C5' (Aromatic) |

| 130.0 | C2', C6' (Aromatic) |

| 124.0 | C4' (Aromatic) |

| 118.0 | C5 (Pyrimidine) |

| 26.0 | -CH₃ |

Note: Predicted chemical shifts. Actual values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Method: Electron Ionization (EI)

-

Molecular Ion (M⁺): m/z ≈ 248 and 250 (due to the isotopic abundance of Bromine, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio).

-

Key Fragments: Fragmentation may involve the loss of the methyl group, the bromine atom, or cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

Table 5: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | C-H stretching (Aromatic and Pyrimidine) |

| 2950-3000 | Medium | C-H stretching (Methyl) |

| 1580-1600 | Strong | C=N and C=C stretching (Pyrimidine and Aromatic rings) |

| 1450-1550 | Strong | C=C stretching (Aromatic ring) |

| 1000-1100 | Strong | C-Br stretching |

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by the presence of the bromophenyl moiety, which makes it an excellent substrate for various cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the phenyl ring can be readily substituted with a variety of aryl or heteroaryl groups via the Suzuki-Miyaura reaction. This palladium-catalyzed coupling with boronic acids or their esters is a cornerstone of modern medicinal chemistry for the construction of biaryl systems, which are prevalent in many drug molecules.

Caption: Suzuki-Miyaura coupling of this compound.

Applications as a Key Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be a precursor for the synthesis of kinase inhibitors, which are a major class of anticancer drugs. The pyrimidine core can mimic the purine ring of ATP, while the substituted phenyl group can be tailored to interact with specific residues in the kinase active site.

The structural motif of a substituted phenylpyrimidine is found in a number of approved drugs and clinical candidates. For example, the related compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, is a key intermediate in the synthesis of Macitentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension.[1] This highlights the importance of bromophenyl-substituted pyrimidines as versatile platforms for drug discovery.

Safety and Handling

As with all chemical reagents, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the reactivity of the bromophenyl group, provides a powerful platform for the development of novel small molecules with potential therapeutic applications. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, intended to facilitate its use in research and development.

References

-

PubChem. (n.d.). 4-Methylpyrimidine. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. Retrieved from [Link]

- U.S. Patent No. 10,556,871 B1. (2020). Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine. Google Patents.

-

Atlantis Press. (2016). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Advances in Engineering Research, volume 84. Retrieved from [Link]

-

HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]

-

Nadhom, O., et al. (2023). Harnessing pyrimidine as a building block for histone deacetylase inhibitors. Archiv der Pharmazie. Retrieved from [Link]

Sources

Solubility and stability of 4-(4-Bromophenyl)-2-methylpyrimidine in common lab solvents

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Bromophenyl)-2-methylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Recognizing the scarcity of publicly available empirical data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and data from analogous pyrimidine derivatives. It further outlines detailed, field-proven experimental protocols for the precise determination of its solubility in common laboratory solvents and for the assessment of its stability under forced degradation conditions, as mandated by regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to facilitate its use in a research and development setting.

Introduction and Molecular Overview

This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in numerous bioactive molecules and approved pharmaceuticals.[1][2] Its structure, featuring a bromophenyl substituent, a methyl group, and a pyrimidine core, suggests its potential utility as a versatile intermediate in the synthesis of novel therapeutic agents.[3][4]

An accurate understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful application in drug development. Solubility directly impacts reaction kinetics, purification strategies, formulation, and bioavailability, while stability data are critical for determining appropriate storage conditions, shelf-life, and predicting potential degradation pathways.[5][6]

Molecular Structure:

-

Compound Name: this compound[7]

-

CAS Number: 792942-45-1

-

Molecular Formula: C₁₁H₉BrN₂[7]

-

Molecular Weight: 249.11 g/mol

-

Structure: A pyrimidine ring substituted at the 2-position with a methyl group and at the 4-position with a 4-bromophenyl group.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[8] The structure of this compound contains both nonpolar (bromophenyl, methyl) and weakly polar (pyrimidine ring) moieties, suggesting it will be largely insoluble in water but soluble in various organic solvents.[9][10]

While specific quantitative data is not publicly available, a qualitative prediction can be made based on its structure and the known solubility of similar pyrimidine derivatives.[2][11][12]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Lab Solvents | Predicted Solubility | Rationale for Prediction |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have high polarity and can engage in dipole-dipole interactions with the pyrimidine ring, effectively solvating the molecule. Studies on other pyrimidines show high solubility in DMF.[2][12] |

| Aprotic Mid-Polar | Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Medium | These solvents can effectively solvate the nonpolar bromophenyl portion of the molecule while also interacting with the pyrimidine ring. |

| Ketone | Acetone | Medium | Acetone's polarity is suitable for dissolving compounds with both polar and nonpolar characteristics. |

| Alcohol (Protic) | Methanol, Ethanol | Medium to Low | The ability of alcohols to hydrogen bond may be less effective for this molecule, which lacks strong H-bond donor/acceptor groups. Solubility is expected to decrease with increasing alcohol chain length. |

| Ester | Ethyl Acetate | Medium | A moderately polar solvent capable of solvating the molecule. |

| Hydrocarbon | Hexane, Toluene | Low to Insoluble | These nonpolar solvents are unlikely to effectively solvate the polar pyrimidine ring, leading to poor solubility. |

| Aqueous (Protic) | Water | Insoluble | The large, nonpolar bromophenyl group dominates the molecule's character, making it hydrophobic and preventing dissolution in water. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, empirical determination is essential. The isothermal shake-flask method is a robust and widely accepted technique for accurately measuring solubility.[8][12]

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature ensures that the measured value is precise and reproducible. An increase in temperature generally increases the solubility of solids.[8][11]

-

Ensuring Saturation: The goal is to create a saturated solution where the solvent has dissolved the maximum amount of solute. Using an excess of the solid and allowing sufficient time for equilibration are critical to prevent underestimation of solubility.

-

Filtration: It is crucial to separate the undissolved solid from the saturated solution without altering the temperature or concentration. A syringe filter is efficient for this purpose.

-

Quantitative Analysis: A validated analytical method like HPLC-UV is required for accurate concentration measurement. This method provides the specificity and sensitivity needed to quantify the dissolved analyte without interference.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to a specific temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to rest in the isothermal bath for at least 2 hours to let undissolved solids settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a pre-warmed syringe. Immediately attach a 0.45 µm filter (chemically compatible with the solvent) and dispense the filtrate into a clean vial.

-

Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard calibration curve to determine the concentration of the compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for Quantitative Solubility Determination.

Stability Profile and Forced Degradation

Assessing the chemical stability of a compound involves subjecting it to stress conditions that are more severe than accelerated stability testing.[5][6] These forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways, which is a key requirement of regulatory bodies like the ICH.[13][14][15]

Predicted Degradation Pathways

The structure of this compound suggests several potential points of chemical instability:

-

Hydrolysis: The pyrimidine ring, while aromatic, may be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to ring-opening.[16] The ether-like linkages within the heterocyclic ring are often targets for acid-catalyzed cleavage.

-

Oxidation: While the molecule lacks highly susceptible functional groups like phenols or aldehydes, strong oxidizing agents (e.g., hydrogen peroxide) could potentially oxidize the pyrimidine ring or the methyl group.[5]

-

Photolysis: Aromatic halides can be susceptible to photolytic cleavage upon exposure to UV light, which could lead to debromination or other radical-mediated reactions. The extended π-system of the molecule can absorb UV radiation, making this a relevant stress condition to test.[5]

Experimental Protocol for Forced Degradation Studies

This protocol is designed based on ICH guideline Q1A for stability testing.[13][14] The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical methods are truly "stability-indicating."[17]

Causality Behind Experimental Choices

-

Stress Conditions: The chosen conditions (acid, base, oxidation, heat, light) represent the most common chemical challenges a drug substance might encounter during its lifecycle.[18][19]

-

Analyte Concentration: A concentration of ~1 mg/mL is typically used as it provides sufficient material for accurate quantification of both the parent compound and any resulting degradants.

-

Time Points: Multiple time points are necessary to understand the kinetics of degradation. If no degradation is observed, the stress level (temperature or reagent concentration) should be increased.[5]

-

Control Samples: A control sample, protected from the stress condition, is essential to differentiate actual degradation from simple experimental variability.

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Stress Conditions Setup:

-

Acid Hydrolysis: Mix the stock solution with 1N HCl. Store at 60 °C.

-

Base Hydrolysis: Mix the stock solution with 1N NaOH. Store at 60 °C.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature.

-

Thermal Degradation: Store the stock solution at 60 °C.

-

Photolytic Degradation: Expose the stock solution to a calibrated light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

-

-

Sampling and Analysis:

-

Withdraw aliquots from each stress condition at specified time points (e.g., 2, 8, 24, 48 hours).

-

For acid and base samples, neutralize the aliquot before dilution.

-

Analyze all samples, including a time-zero and a control sample, by a validated stability-indicating HPLC method.

-

Use a photodiode array (PDA) detector to check for peak purity and to help identify new degradant peaks.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound.

-

Determine the relative retention times (RRT) and peak areas of any new degradation products.

-

If significant degradation occurs, further structural elucidation of the degradants using techniques like LC-MS may be necessary.

-

Forced Degradation Workflow Diagram

Caption: Workflow for Forced Degradation Stability Assessment.

Conclusion

This guide provides a scientifically grounded framework for understanding and evaluating the solubility and stability of this compound. Based on its chemical structure, the compound is predicted to be soluble in polar aprotic organic solvents and largely insoluble in water. Its stability profile is likely influenced by the pyrimidine core, which may be susceptible to hydrolytic and photolytic degradation under harsh conditions. The detailed experimental protocols provided herein offer a robust, self-validating system for researchers to generate the precise, high-quality data required for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation.

References

- Food and Drugs Authority. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical products and Active Drug Substance.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Q Laboratories. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Saudi Food and Drug Authority. (2022). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BenchChem. (2025). Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents.

- MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

- Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace.

- Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate.

- LookChem. 4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE.

- MedCrave. (2016). Forced Degradation Studies.

- IJPRA. A Brief Study on Forced Degradation Studies with Regulatory Guidance.

- Sigma-Aldrich. 4-(4-Bromophenyl)-6-methylpyrimidin-2-amine.

- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.

- BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation.

- Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

- Cayman Chemical. 4-Amino-5-(bromomethyl)-2-methylpyrimidine (hydrobromide).

- National Institutes of Health. Pyrimidine. PubChem.

- Chem-Impex. 2-Amino-4-(4-bromophenyl)pyrimidine.

- PubChemLite. This compound (C11H9BrN2).

- ResearchGate. Scheme of pyrimidine degradation pathways.

- Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.

- Biosynth. 2-Amino-4-(4-bromophenyl)pyrimidine.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.

- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Bromophenylacetonitrile in Organic Solvents.

- National Institutes of Health. 4'-(4-Bromophenyl)-2,2':6',2''-terpyridine. PubChem.

- CP Lab Safety. Understanding Common Lab Solvents.

- International Journal of Applied Science and Engineering. An overview on Common Organic Solvents and their Toxicity.

- Sigma-Aldrich. Solvent Miscibility Table.

- Arora, P.K., & Bae, H. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. scispace.com [scispace.com]

- 3. lookchem.com [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. PubChemLite - this compound (C11H9BrN2) [pubchemlite.lcsb.uni.lu]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 12. researchgate.net [researchgate.net]

- 13. fdaghana.gov.gh [fdaghana.gov.gh]

- 14. qlaboratories.com [qlaboratories.com]

- 15. TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products [who.int]

- 16. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biopharminternational.com [biopharminternational.com]

- 18. ijisrt.com [ijisrt.com]

- 19. ajrconline.org [ajrconline.org]

Quantum chemical calculations for 4-(4-Bromophenyl)-2-methylpyrimidine

An In-depth Technical Guide to Quantum Chemical Calculations for 4-(4-Bromophenyl)-2-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The compound this compound is a member of this vital class of heterocyclic compounds. Its structure, featuring a pyrimidine ring linked to a bromophenyl group and substituted with a methyl group, presents a unique electronic and steric profile that is ripe for exploration in drug design. The bromine atom, a common substituent in medicinal chemistry, can modulate lipophilicity and metabolic stability, and participate in halogen bonding. The methyl group can influence solubility and steric interactions within a biological target.

Quantum chemical calculations provide a powerful lens through which we can understand the intricate relationship between the molecular structure of this compound and its potential physicochemical and biological properties, without the need for initial synthesis and extensive experimental testing.[3][4] This in-depth technical guide will provide a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. By leveraging Density Functional Theory (DFT), we can gain invaluable insights into its molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis. These computational insights are crucial for the rational design of novel derivatives with enhanced therapeutic efficacy.

Theoretical Framework and Computational Methodology

The choice of computational methodology is paramount for obtaining reliable and predictive results. Density Functional Theory (DFT) has emerged as the workhorse of quantum chemistry for systems of this size, offering a favorable balance between computational cost and accuracy.[3][4]

Selection of Functional and Basis Set

For the quantum chemical calculations of this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a robust choice. B3LYP is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which is particularly effective in describing the electronic structure of organic molecules.[5] This functional has been successfully applied to a wide range of pyrimidine derivatives, yielding results that are in good agreement with experimental data.[1][6]

The 6-311++G(d,p) basis set is recommended for these calculations. This is a triple-zeta basis set, providing a more accurate description of the electron distribution compared to smaller basis sets. The inclusion of diffuse functions ("++") is crucial for accurately describing the behavior of electrons far from the nucleus, which is important for anions and weak interactions. The polarization functions ("d,p") allow for greater flexibility in the shape of the atomic orbitals, which is essential for describing chemical bonds accurately.[5]

Computational Workflow

A systematic computational workflow ensures the reliability and reproducibility of the results. The following diagram illustrates the key steps in the quantum chemical analysis of this compound.

Caption: Interrelation of key calculated molecular properties.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, provide an indispensable toolkit for the in-depth characterization of this compound. This guide has outlined a robust computational methodology and detailed the expected insights from various analyses, including molecular geometry optimization, frontier molecular orbital analysis, molecular electrostatic potential mapping, and natural bond orbital analysis.

The computational data generated through these methods offer a profound understanding of the molecule's electronic structure, stability, reactivity, and potential interaction modes. These insights are not merely academic; they have direct applications in the field of drug discovery and development. By predicting the sites of electrophilic and nucleophilic attack, understanding the nature of intramolecular interactions, and quantifying the molecule's reactivity, researchers can make more informed decisions in the design and synthesis of novel pyrimidine-based therapeutic agents with improved efficacy and specificity. The integration of these computational approaches into the drug discovery pipeline can significantly accelerate the development of new medicines.

References

- Bhosale, S. H., Shaikh, A. R., Coutinho, E. C., & Saran, A. (2007). Molecular electrostatic potential: a tool for drug design. Indian journal of pharmaceutical sciences, 69(5), 586.

- BenchChem. (2025). A Technical Guide to Quantum Chemical Calculations for 2,4,5-Trichloropyrimidine. BenchChem.

- Suresh, C., & Haritha, M. (2024).

- Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory.

- Computational studies of pyrimidine ring-opening a, Quantum chemical... - ResearchGate. (n.d.).

- Synthesis and Cardiotonic Activity of Novel Pyrimidine Derivatives: Crystallographic and Quantum Chemical Studies | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Saracoglu, M., Kokbudak, Z., Yalcin, E., & Kandemirli, F. (2019). Synthesis and DFT Quantum Chemical Calculations of 2-Oxopyrimidin-1(2H)-yl-Urea and Thiorea Derivatives. Journal of the Chemical Society of Pakistan, 41(5), 834-843.

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis Authors: - ChemRxiv. (2024). ChemRxiv.

- Experimental and Optimized Studies of Some Pyrimidine Derivatives - AIP Publishing. (2021). AIP Publishing.

- Arjunan, V., Santhanam, R., & Mohan, S. (2013). Vibrational spectra, UV-vis spectral analysis and HOMO-LUMO studies of 2,4-dichloro-5-nitropyrimidine and 4-methyl-2-(methylthio)pyrimidine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 107, 249–260.

- Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - NIH. (2022).

- MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE - International Research Journal of Education and Technology. (2020).

- Molecular electrostatic potential (MEP) analysis of five compounds 1a,... - ResearchGate. (n.d.).

- Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - NIH. (2021).

- Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (n.d.). SpringerLink.

- Suzuki–Miyaura Reactions of (4-bromophenyl)

- Synthesis and single-crystal X-ray characterization of 4,4"-functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines - PubMed. (2006). PubMed.

- Natural bond orbital - Wikipedia. (n.d.). Wikipedia.

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11), 2721-2726.

- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023). MDPI.

- Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4- | 10422 - TSI Journals. (n.d.). TSI Journals.

- This compound (C11H9BrN2) - PubChemLite. (n.d.). PubChemLite.

- Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison. (n.d.). University of Wisconsin–Madison.

- Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi - YouTube. (2021). YouTube.

- Natural Bond Orbitals (NBO) Data Analysis Explained | Dr M A Hashmi - YouTube. (2021). YouTube.